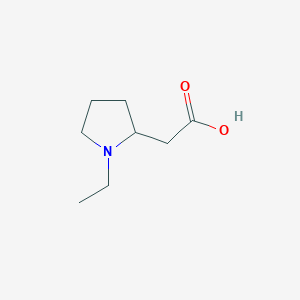
2-(1-Ethylpyrrolidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethylpyrrolidin-2-yl)acetic acid is a versatile compound with significant applications in scientific research. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in drug synthesis and the study of neurological disorders due to its unique properties.
准备方法
The synthesis of 2-(1-Ethylpyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis of the desired compound .
化学反应分析
2-(1-Ethylpyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
科学研究应用
作用机制
The mechanism of action of 2-(1-Ethylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its biological activity. The compound’s effects are mediated through its binding to enantioselective proteins, which influences its pharmacological profile .
相似化合物的比较
2-(1-Ethylpyrrolidin-2-yl)acetic acid can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific stereochemistry, make it a valuable compound for scientific research .
生物活性
2-(1-Ethylpyrrolidin-2-yl)acetic acid, also known as this compound hydrochloride, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_9H_15N_O_2, with a molecular weight of approximately 165.62 g/mol. The compound features a pyrrolidine ring substituted with an ethyl group and an acetic acid moiety, contributing to its solubility and ability to cross biological membranes.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Potential Anticancer Properties : Early investigations indicate that it may inhibit cancer cell proliferation.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Alkylation of Pyrrolidine : Ethylation of pyrrolidine followed by acetic acid derivatization.
- Direct Amidation : Using acetic anhydride in the presence of a suitable catalyst.
Neuroprotective Effects
In vitro studies have demonstrated that this compound can enhance neuronal survival under stress conditions. For instance, it was found to reduce reactive oxygen species (ROS) levels in cultured neurons, suggesting a potential mechanism for neuroprotection.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against several pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .
Case Studies
A recent study investigated the neuroprotective effects of pyrrolidine derivatives in a model of neurodegeneration. The findings indicated that compounds similar to this compound significantly reduced neuronal death in vitro, highlighting their therapeutic potential for conditions like Alzheimer's disease.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-(1-ethylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |
InChI 键 |
ZYASHUWJTBAWCM-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















